molecular formula C10H8N2S2 B1663999 2,2'-Dithiodipyridine CAS No. 2127-03-9

2,2'-Dithiodipyridine

Cat. No.: B1663999
CAS No.: 2127-03-9
M. Wt: 220.3 g/mol
InChI Key: HAXFWIACAGNFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldrithiol is a member of the class of pyridines that is pyridine which is substituted by a pyridin-2-yldisulfanediyl group at position 2. It is a reagent used in molecular biology as an oxidizing agent. Also used in peptide synthesis and for detecting thiols. It has a role as an oxidising agent. It is an organic disulfide and a member of pyridines.
2,2'-Dithiodipyridine is a natural product found in Marsypopetalum modestum and Allium stipitatum with data available.

Mechanism of Action

Target of Action

The primary targets of 2,2’-Dithiodipyridine are sulfhydryl groups in biological materials . These groups play a crucial role in maintaining the structure and function of many proteins.

Mode of Action

2,2’-Dithiodipyridine interacts with its targets by oxidizing the sulfhydryl groups . This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the proteins involved .

Biochemical Pathways

The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine affects various biochemical pathways. For instance, it can influence the function of proteins involved in cell signaling , enzyme activity , and antioxidant defense mechanisms .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors and the specific context of its use.

Result of Action

The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine can lead to changes in protein structure and function. This can have various molecular and cellular effects, depending on the specific proteins and pathways involved . For example, it has been used to eliminate the infectivity of the human immunodeficiency virus type 1 .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,2’-Dithiodipyridine. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be less stable at higher temperatures.

Biochemical Analysis

Biochemical Properties

2,2’-Dithiodipyridine plays a significant role in biochemical reactions. It mediates inter-unit disulfide cross-linking and interacts with carbon nucleophiles to yield thiopyridyl derivatives

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 2,2’-Dithiodipyridine could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,2’-Dithiodipyridine involves its ability to mediate inter-unit disulfide cross-linking and interact with carbon nucleophiles to yield thiopyridyl derivatives . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be a solid substance with a melting point of 56-58 °C .

Metabolic Pathways

Given its role in mediating inter-unit disulfide cross-linking, it may interact with enzymes or cofactors involved in redox reactions .

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXFWIACAGNFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175517
Record name 2,2'-Dipyridyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2,2'-Dithiodipyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2127-03-9
Record name 2,2′-Dipyridyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2127-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dipyridyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithiodipyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,2'-dithiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Dipyridyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiodipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-PYRIDINE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X912UPBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

RA-NAH prepared in the item (1) above was weighed in an amount of 10.4 mg, and dissolved in 2 ml of 0.1 M sodium chloride-0.1 M phosphate buffer (pH 7.5). 80 μl of a solution of 5 mM N-succinimidyl-3-(2-pyridyldithio)propionate (hereinafter, referred to as “SPDP”, Sigma-Aldrich Co.) dissolved in ethanol was added thereto, and the PDP reaction was carried out at room temperature for 30 minutes. The solution was dialyzed against distilled water to remove excessive SPDP, followed by freeze-drying, to thereby yield 9.5 mg of a freeze-dried product of PDP-NAH.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
80 μL
Type
reactant
Reaction Step Two
Name
N-succinimidyl-3-(2-pyridyldithio)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
SPDP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

According to the general two-step method, 10.4 mg (0.071 μmol, 1.174 ml) of naked antibody hu2H11 with an initial concentration of 8.86 mg/ml are treated with 7 eq. of the N-hydroxy-succinimidyl ester of 4-(2-pyridyldithio)butanoic acid (0.16 mg, 0.496 μmol) dissolved in 34.2 μl of DMA such that the final antibody concentration is 8 mg/ml in the mixture. After purification, 2.2 ml of modified antibody hu2H11 at a concentration of 4.28 mg/ml (9.42 mg, 91%) are Obtained with, on average, 4.68 pyridyldisulfide molecules per antibody. 1.68 ml (7.2 mg, 0.049 μmol) of modified antibody hu2H11 are treated with 1.03 mg of (E)-(3S,10R,16S)-10-(3-chloro-4-methoxy-benzyl)-3-isobutyl-16-[(S)-1-((2R,3R)-3-{4-[4-(4-mercapto-4-methylpentanoyl)piperazin-1-ylmethyl]phenyl}oxiranyl)ethyl]-6,6-dimethyl-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetraone (compound Ex. 1, 1.148 μmol) dissolved in 101.2 μl of DMA. After purification on Superdex in the presence of 10% NMP and concentration on Amicon Ultra-15, the final change of buffer is performed in an aqueous pH 6.5 buffer containing 0.01 M of phosphate and 0.14 M of NaCl. 1.5 ml of conjugate Ex. 9 are thus obtained at a concentration of 1.1 mg/ml with, on average, 3 cryptophycin derivatives per antibody (HRMS) and a monomer purity of 99.9%.
[Compound]
Name
N-hydroxy-succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 mg
Type
reactant
Reaction Step One
Name
Quantity
34.2 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dithiodipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-Dithiodipyridine
Reactant of Route 3
Reactant of Route 3
2,2'-Dithiodipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Dithiodipyridine
Reactant of Route 5
2,2'-Dithiodipyridine
Reactant of Route 6
2,2'-Dithiodipyridine
Customer
Q & A

A: 2,2'-Dithiodipyridine (DTDP) primarily targets accessible cysteine residues in proteins through a thiol-disulfide exchange reaction. [, ] This reaction results in the formation of a mixed disulfide bond between DTDP and the cysteine residue, releasing 2-thiopyridone as a byproduct. [] This covalent modification can disrupt protein structure and function.

ANone:

  • Spectroscopic Data: DTDP exhibits a characteristic UV absorbance maximum at 343 nm for its 2-thiopyridone byproduct. [, ]

ANone: While detailed material compatibility data is limited in the provided research, DTDP's reactivity with thiols suggests potential incompatibility with materials containing accessible thiol groups. Its stability under various conditions requires further investigation.

A: DTDP itself is not typically employed as a catalyst. Instead, it serves as a reagent in thiol-disulfide exchange reactions. [, ] It exhibits selectivity towards accessible cysteine residues, making it a valuable tool for studying protein structure and function. [, , ]

ANone: Information regarding specific stability data and formulation strategies for DTDP is absent from the provided research.

A: While specific historical milestones are not outlined, the research highlights the evolution of DTDP's use from a simple thiol-modifying reagent to a valuable tool for probing protein structure and function. Its application in studying enzymes like aldehyde dehydrogenase [, , , , ] and ryanodine receptors [, ] showcases its significance in unraveling complex biological processes.

A: The research demonstrates the interdisciplinary nature of DTDP research, bridging chemistry and biology. Its use in studying viral proteins [], enzyme mechanisms [, , , , ], and cellular signaling pathways [, ] highlights its relevance across different research fields. Furthermore, DTDP's application in developing oligonucleotide conjugates for DNA cleavage [] signifies its potential in chemical biology and drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.